Product packaging for 2-Azido-2-deoxy-D-galactose(Cat. No.:CAS No. 68733-26-6)

2-Azido-2-deoxy-D-galactose

Cat. No.: B1291868
CAS No.: 68733-26-6
M. Wt: 205.17 g/mol
InChI Key: MUIFUJRYFJTPGL-KCDKBNATSA-N
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Description

Contextualizing Azido (B1232118) Sugars within Glycoscience Research

Azido sugars are synthetic monosaccharide analogs where a hydroxyl group (-OH) has been replaced by an azide (B81097) group (-N₃). nih.govnih.gov This seemingly small modification is the key to their utility. The azide group is biologically inert, meaning it does not typically interfere with the cell's natural metabolic processes. mdpi.com This allows azido sugars to be fed to cells and be processed by the cell's own enzymatic machinery, ultimately being incorporated into newly synthesized glycans. nih.govrsc.org This process, known as metabolic glycoengineering, effectively plants a chemical "handle" onto cellular glycans. rsc.org

The introduction of the azide group into sugars provides a powerful method for non-invasive glycan imaging and selective metabolic engineering. mdpi.com While effective, it is important to note that the presence of the azide group can sometimes reduce the efficiency with which enzymes process the sugar compared to their natural counterparts. mdpi.comacs.org For instance, in vitro studies have shown that the VMAX/KM value for UDP-GalNAz, an azido sugar, as a substrate for the enzyme ppGalNAc-T was 0.2 relative to that of the natural substrate, UDP-GalNAc. mdpi.com

Rationale for the Strategic Incorporation of Bioorthogonal Tags in Carbohydrates

The true power of incorporating an azide group into a carbohydrate lies in its ability to act as a bioorthogonal tag. Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. chempep.com The azide group is one half of a highly specific "click chemistry" reaction pair. mdpi.com

Once the azido sugar is incorporated into a glycan, a second molecule containing the other half of the reaction pair, typically an alkyne, can be introduced. mdpi.com This results in a highly specific and efficient covalent reaction, known as an azide-alkyne cycloaddition, which "clicks" the two molecules together. mdpi.com This allows researchers to attach a variety of probes, such as fluorescent dyes or affinity tags (like biotin), to the glycans of interest. nih.gov This two-step labeling strategy provides a robust method for visualizing, isolating, and identifying specific glycoconjugates in cells and even in living organisms like mice and zebrafish. nih.govmdpi.com

There are several types of azide-alkyne cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. acs.org SPAAC, which utilizes a strained cyclooctyne (B158145), circumvents the need for a copper catalyst and is therefore more suitable for in vivo applications. mdpi.com Another bioorthogonal reaction involving azides is the Staudinger ligation, which occurs between an azide and a triarylphosphine. mdpi.com

Overview of 2-Azido-2-deoxy-D-galactose as a Versatile Chemical Biology Tool

This compound is a specific azido sugar that is an analog of the natural sugar D-galactose. medchemexpress.com It can be used in glycobiology research for the synthesis of glycoconjugates and for the glycosylation of glycopeptides. medchemexpress.commedchemexpress.com When introduced to cells, its peracetylated form, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose, can be metabolized and incorporated into glycans. chemicalbook.com This allows for the specific labeling and study of galactosylated proteins and lipids.

The utility of this compound extends to various research applications. For instance, it has been used in metabolic labeling studies to investigate hepatocellular carcinoma, where it demonstrated higher labeling efficiency at lower concentrations compared to another azido sugar, N-azidoacetylmannosamine (ManAz). researchgate.net This highlights the compound's potential for targeted research applications.

Below are tables detailing the chemical properties of this compound and its common derivatives used in research.

Table 1: Chemical Properties of this compound and its Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 83025-10-9 C₆H₁₁N₃O₄ 205.17
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose 84278-00-2 C₁₄H₁₉N₃O₉ 389.32

Table 2: Research Applications of this compound

Application Area Brief Description Key Findings
Metabolic Glycoengineering Incorporation into cellular glycans for subsequent labeling. Enables visualization and proteomic analysis of galactosylated biomolecules. nih.gov
Cancer Research Labeling of cancer cells for imaging and targeting. Showed higher labeling efficiency in hepatocellular carcinoma models compared to other azido sugars. researchgate.net
Synthesis of Glycoconjugates Used as a building block for creating complex carbohydrate structures. A versatile precursor for the chemical synthesis of modified glycans and glycopeptides. medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O5 B1291868 2-Azido-2-deoxy-D-galactose CAS No. 68733-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFUJRYFJTPGL-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628685
Record name 2-Azido-2-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68733-26-6
Record name 2-Azido-2-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 Azido 2 Deoxy D Galactose and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, such as protecting group manipulations and stereocontrol. These approaches are particularly valuable for the synthesis of activated sugar donors like nucleotide sugars.

Enzymatic Production of UDP-6-Azido-6-deoxy-D-galactose Analogs

A significant advancement in the enzymatic synthesis of azido-sugar nucleotides involves the production of UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal). nih.gov This unnatural galactosyl-donor is a valuable probe for studying biological systems. An efficient enzymatic pathway has been developed utilizing variants of three key enzymes: Galactokinase (GalK), UTP:Glucose-1-phosphate uridylyltransferase (GalU), and a galactosyltransferase (LgtC). nih.gov

Through coupled reactions involving these engineered enzymes, the production of UDP-6AzGal from 6-azido-6-deoxy-D-galactose can be achieved with high efficiency. Research has demonstrated that this enzymatic cascade can achieve conversion yields of approximately 90%. nih.gov This high-yield, multi-enzyme system provides a practical route to an otherwise expensive and difficult-to-synthesize nucleotide sugar analog.

Engineering of Glycosyltransferases for Modified Substrate Acceptance

The success of the enzymatic synthesis of UDP-6AzGal hinges on the ability of the involved enzymes to accept the modified azido-sugar substrate. Wild-type enzymes often exhibit strict substrate specificity, limiting their utility. To overcome this, researchers have employed protein engineering to modify the substrate-binding sites of the enzymes. nih.gov

Specifically, residues within the galactose-binding sites of GalK, GalU, and LgtC were mutated to better accommodate the 6-azido-functionalized substrate. nih.gov By analyzing the enzyme structures and identifying key residues that might cause steric hindrance with the azido (B1232118) group, targeted single-point mutations were introduced. For example, variants such as GalK-E37S and GalU-D133V were shown to be 3- to 6-fold more efficient in processing the azido-functionalized substrates compared to their wild-type counterparts. nih.gov This structure-guided rational design approach is a powerful tool for expanding the synthetic utility of glycosyltransferases to include non-natural substrates. nih.gov

Stereoselective Chemical Glycosylation Methods

While enzymatic methods are powerful, chemical glycosylation remains a cornerstone of carbohydrate synthesis. Recent innovations, particularly in catalysis, have provided highly stereoselective methods for the synthesis of 2-azido-2-deoxyglycosides.

Gold-Catalyzed S(N)2 Glycosylation for 1,2-cis 2-Azido-2-deoxyglycosides

The construction of 1,2-cis glycosidic linkages is a persistent challenge in carbohydrate chemistry. A highly stereoselective gold-catalyzed S(N)2 glycosylation method has been developed specifically for the synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides. nih.govescholarship.orgnih.gov This method provides a reliable route to the 1,2-cis configuration, which is often difficult to achieve using other techniques. nih.gov The reaction proceeds under mild conditions and consistently produces high yields. escholarship.org

The success of the gold-catalyzed glycosylation relies on a specially designed glycosyl donor. nih.govescholarship.org This donor features a 1-naphthoate (B1232437) leaving group that contains a strategically positioned amide group. nih.gov This amide acts as a directing group. Upon activation of the leaving group by a gold catalyst, the amide is optimally positioned to form a hydrogen-bonding interaction with the incoming alcohol acceptor. This interaction directs the nucleophilic attack of the acceptor to the back face of the anomeric carbon, enforcing an S(N)2 pathway and resulting in a clean inversion of the anomeric stereochemistry. nih.gov

A key feature of this gold-catalyzed S(N)2 glycosylation is its ability to achieve high levels of stereoinversion at the anomeric center. nih.govnih.gov This means that a 1,2-trans-configured glycosyl donor (β-anomer) will react to form a 1,2-cis-configured glycoside (α-anomer) with excellent stereoselectivity. nih.gov In many cases, the 1,2-cis product is formed exclusively. escholarship.org

This method demonstrates a broad acceptor scope, accommodating a wide range of primary and secondary alcohol acceptors, including those on other sugar moieties. nih.govescholarship.org The efficiency of the reaction remains high even with sterically hindered or electronically deactivated acceptors. escholarship.org

Below is a table summarizing the results of the gold-catalyzed glycosylation of a per-benzylated 2-azido-2-deoxy-β-D-galactopyranosyl donor with various alcohol acceptors.

EntryAcceptorProductYield (%)α/β Ratio
1Acceptor A2r91>20:1
2Acceptor B2s94>20:1
3Acceptor C2t8212:1
4Acceptor D2u95>20:1
5Acceptor E2v88>20:1
6Acceptor F2w85>20:1
7Acceptor G2x90>20:1
8Acceptor H2y78>20:1

Table based on data from a study on gold-catalyzed S(N)2 glycosylation. escholarship.org The specific structures of the acceptors (A-H) and products (2r-2y) can be found in the cited literature.

This robust methodology, characterized by its designed donor, predictable stereochemical outcome, and wide applicability, represents a significant step forward in the synthesis of complex oligosaccharides containing the 2-amino-2-deoxygalactose motif. nih.gov

Zinc(II)-Mediated Glycosylation for 1,2-cis 2-Azido-2-deoxyglycosidic Linkages

The stereoselective formation of 1,2-cis-2-amino-2-deoxyglycosidic linkages is a significant challenge in carbohydrate chemistry. Zinc(II)-mediated glycosylation has emerged as a highly effective strategy to address this challenge, particularly for the synthesis of 2-azido-2-deoxyglycosides. rsc.orgnih.gov This method often employs a mild Lewis acid, such as zinc iodide (ZnI2), to promote the glycosylation reaction with high α-selectivity. rsc.orgnih.gov

A key aspect of this strategy is the use of 2-azido-2-deoxy glucosyl donors equipped with various 4,6-O-tethered groups. rsc.org The introduction of a ring-conformation-restricting 4,6-O-cyclic protecting group, in combination with a sterically hindered O-3 protecting group like a silyl ether, can significantly enhance α-stereoselectivity through synergistic stereoelectronic effects. nih.gov For instance, a tetraisopropyldisiloxane (TIPDS)-protected 2-azido-2-deoxy-D-glucosyl donor has been shown to yield predominantly the α-glycoside with an α:β ratio greater than 20:1. rsc.org

The versatility of this approach allows for its application to a wide range of acceptors, including various aliphatic alcohols, sugar alcohols, and natural products. rsc.org The reaction mechanism is thought to involve the formation of a covalent α-C1-iodide intermediate in equilibrium with a separated oxocarbenium-counter ion pair, followed by an SN1-like α-nucleophilic attack by the ZnI2-activated acceptor complex. rsc.org

The following table summarizes the results of ZnI2-mediated glycosylation with a 4,6-O-TIPDS-protected 2-azido-2-deoxy-D-glucosyl donor and various alcohol acceptors.

AcceptorProductYield (%)α:β Ratio
Linear Aliphatic Alcohols5b-c81-99>20:1
Cyclic Aliphatic Alcohols5d-e81-99>20:1
Branched Aliphatic Alcohols5f-g81-99>20:1
Adamantanol5h80>20:1
l-Menthol5k93>20:1

Data sourced from a study on the synthesis of A. baumannii K48 capsular pentasaccharide. nih.gov

Glycosyl Fluoride and Other Donor Systems for 2-Azido-2-deoxy-D-galactose Glycosylation

Glycosyl fluorides are another class of stable and effective glycosyl donors. Their stability allows for purification by chromatography and they can be activated under a variety of conditions. The synthesis of 2-deoxy-2-fluoroglycosides can be achieved with high stereoselectivity using an SN2 glycosylation strategy. chinesechemsoc.org This approach utilizes 2-deoxy-2-fluoroglycosyl donors with a chromenone-based leaving group, which can be activated under mild conditions to achieve complete stereochemical inversion at the anomeric position. chinesechemsoc.org This method has been successfully applied to 2-deoxy-2-fluorogalactose, providing a route to 1,2-cis glycosidic linkages with stereospecificity. chinesechemsoc.org

Other donor systems for this compound glycosylation include thioglycosides and trichloroacetimidates. Thioglycosides can be activated by various promoters, and their reactivity can be tuned by the protecting groups on the sugar. Trichloroacetimidates are also widely used donors due to their high reactivity. The stereochemical outcome of glycosylations with these donors is influenced by factors such as the promoter, solvent, temperature, and protecting groups. nih.govacs.org A systematic study on the influence of acetyl groups on the stereoselectivity of 2-azido-2-deoxygalactosyl donors revealed that acetyl groups at the 3- and 4-positions are particularly important for high α-selectivity. nih.gov

The following table provides a comparative overview of different donor systems for this compound glycosylation.

Donor SystemLeaving GroupActivation ConditionsTypical Stereoselectivity
Glycosyl FluorideFluorideLewis Acid (e.g., SnCl2/AgClO4)Dependent on conditions
ThioglycosideThioalkyl/ThioarylThiophilic Promoter (e.g., NIS/TfOH)α- or β-selective depending on protecting groups
TrichloroacetimidateTrichloroacetimidateLewis Acid (e.g., TMSOTf)α- or β-selective depending on conditions
1-Naphthoate1-NaphthoateGold CatalystSN2 inversion, high stereoselectivity

Conversion and Derivatization Strategies for this compound

Preparation of Glycosyl Acceptors and Donors from this compound

This compound is a versatile building block that can be converted into a variety of glycosyl donors and acceptors for the synthesis of complex glycans. The preparation of these derivatives often involves strategic protection and deprotection of the hydroxyl groups.

To prepare a glycosyl acceptor, one of the hydroxyl groups is left unprotected to act as the nucleophile in a subsequent glycosylation reaction. For example, selective protection of the anomeric position and other hydroxyl groups, while leaving a specific hydroxyl group free, will generate a glycosyl acceptor.

To prepare a glycosyl donor, the anomeric hydroxyl group is converted into a good leaving group. Common leaving groups include halides, trichloroacetimidates, thioethers, and selenothers. For example, 2-azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranose can be converted to the corresponding trichloroacetimidate donor by reaction with trichloroacetonitrile in the presence of a base. acs.org This donor can then be used in glycosylation reactions to form α-glycosidic linkages.

The synthesis of both donors and acceptors with a galacto configuration can also be achieved through the epimerization of synthons with a gluco configuration. researchgate.net For instance, the epimerization of 4-O-mesyl derivatives of suitable gluco-configured starting materials can provide access to the corresponding galacto-configured donors and acceptors. researchgate.net

Functional Group Transformations and Protecting Group Manipulations

The synthesis of this compound and its derivatives is a nuanced process that relies heavily on the strategic manipulation of functional groups and the judicious use of protecting groups. These manipulations are not merely procedural steps but are critical determinants of reaction outcomes, particularly in controlling stereoselectivity during glycosylation reactions. acs.orgnih.gov The careful selection and application of these strategies enable chemists to navigate the complex reactivity of carbohydrate molecules and achieve the desired target structures with high precision.

Key Functional Group Transformations

Several core functional group transformations are fundamental to the synthesis of this compound building blocks.

Introduction of the Azido Group : The defining feature of the molecule, the C-2 azido group, is typically introduced via a two-step process involving the inversion of stereochemistry at the C-2 position. A common route begins with a readily available glucose derivative. The hydroxyl group at the C-2 position is first activated by converting it into a good leaving group, such as a trifluoromethanesulfonyl (triflate) ester, using reagents like trifluoromethanesulfonic anhydride. nih.gov Subsequently, this leaving group is displaced by an azide (B81097) nucleophile, commonly from sodium azide (NaN₃), in an Sₙ2 reaction. nih.govresearchgate.net This nucleophilic substitution proceeds with an inversion of configuration, yielding the desired axial azido group of the manno-configuration from an equatorial hydroxyl group of a gluco-precursor. nih.gov A similar strategy can be applied to galactose precursors.

Transformation of the Azido Group : The azido group is an essential synthon, often serving as a non-participating directing group and a masked amine. Post-glycosylation, it can be readily converted into other functionalities. A common transformation is its reduction to an acetamido group. This can be achieved in a single step using reagents such as zinc in acetic anhydride. nih.gov Alternatively, the Staudinger reaction, using triphenylphosphine followed by water, can be employed to convert the azide to an amine, which is then typically acylated.

Manipulation of the Anomeric Center : To be used in glycosylation reactions, the this compound unit must be activated at the anomeric (C-1) position. A frequent transformation is the conversion of the anomeric hydroxyl group (hemiacetal) into a more reactive glycosyl donor. A widely used method is the formation of a glycosyl trichloroacetimidate. This is accomplished by reacting the hemiacetal with trichloroacetonitrile in the presence of a mild base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In other advanced methods, a 1-naphthoate leaving group has been designed for use in gold-catalyzed glycosylations, showcasing another strategic functionalization of the anomeric center. nih.gov

Table 1: Key Functional Group Transformations in this compound Synthesis
Starting Functional GroupTarget Functional GroupTypical ReagentsPrimary Purpose
C-2 HydroxylC-2 Azide1. Trifluoromethanesulfonic anhydride 2. Sodium Azide (NaN₃)Introduction of the key azido moiety with stereochemical inversion. nih.govresearchgate.net
C-2 AzideC-2 AcetamidoZinc, Acetic AnhydrideConversion of the azido group to the biologically relevant acetamido group post-synthesis. nih.gov
Anomeric Hydroxyl (Hemiacetal)Anomeric TrichloroacetimidateTrichloroacetonitrile, DBUActivation of the sugar as a glycosyl donor for glycosylation reactions. acs.org

Protecting Group Manipulations and Their Influence on Stereoselectivity

Protecting groups are indispensable in carbohydrate chemistry for temporarily masking reactive hydroxyl groups, thereby preventing unwanted side reactions. researchgate.net In the context of this compound (GalN₃) donors, protecting groups have a profound influence on the stereochemical outcome of glycosylation, particularly in the challenging synthesis of 1,2-cis (α) glycosidic linkages. acs.orgnih.govnih.gov

Systematic studies have revealed that the nature of the protecting groups at positions remote from the anomeric center can dramatically alter the α/β selectivity of the glycosylation product. acs.orgnih.gov The choice between ester-based protecting groups like acetyl (Ac) and ether-based groups like benzyl (Bn) is particularly critical.

Research findings indicate that GalN₃ donors protected with acetyl groups at the 3- and 4-positions show a significantly higher preference for forming α-glycosides compared to their benzyl-protected counterparts. acs.orgnih.gov This effect is also temperature-dependent. For instance, an acetyl-protected donor provided an 11:1 α/β mixture at room temperature, whereas a benzyl-protected donor under the same conditions afforded only a 3:1 mixture. acs.org The directing effect of the acetyl groups is thought to be due to remote participation, a mechanism that helps shield one face of the molecule during the reaction. nih.gov

Table 2: Influence of Protecting Groups on the Stereoselectivity of GalN₃ Glycosylation
GalN₃ DonorProtecting Groups (Positions 3, 4, 6)Temperatureα/β Product RatioReference
Acetyl-protected DonorAcetyl, Acetyl, Benzyl-78 °C3:1 acs.org
Acetyl-protected DonorAcetyl, Acetyl, BenzylRoom Temp.11:1 acs.org
Benzyl-protected DonorBenzyl, Benzyl, Benzyl-78 °C1:3 acs.org
Benzyl-protected DonorBenzyl, Benzyl, BenzylRoom Temp.3:1 acs.org

The strategic placement of different protecting groups, such as benzyl ethers for stable protection and acetyl or benzoyl esters for influencing reactivity and later-stage removal, is a cornerstone of modern synthetic carbohydrate chemistry. nih.govresearchgate.net Furthermore, cyclic protecting groups like isopropylidene acetals are often employed to selectively protect diols, such as the 4,6-hydroxyls, allowing for differential functionalization of the other positions. researchgate.net This intricate interplay of functional group transformations and protecting group manipulations allows for the controlled and efficient synthesis of complex glycoconjugates containing this compound.

Applications in Glycoconjugate Research and Metabolic Glycoengineering

Principles of Metabolic Labeling with 2-Azido-2-deoxy-D-galactose Analogues

The core principle of metabolic labeling with this compound lies in its structural similarity to the natural sugar, N-acetylgalactosamine (GalNAc). This likeness allows it to be processed by the cellular machinery involved in glycan biosynthesis. The key feature of this analog is the presence of an azide (B81097) group, a small, bioorthogonal chemical handle. This azide group does not interfere with the sugar's metabolic processing but provides a specific site for subsequent chemical reactions.

Once introduced to cells, peracetylated forms of this compound, which enhance cell permeability, are deacetylated by intracellular esterases. The resulting azido-sugar is then converted into a nucleotide-activated form, typically UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz). This activated sugar donor is then recognized by glycosyltransferases, the enzymes responsible for building glycan chains, and incorporated into growing oligosaccharides on proteins and lipids.

The incorporation of this compound into cellular glycans allows for the visualization and identification of glycoproteins. nih.gov The azido (B1232118) group serves as a bioorthogonal tag, meaning it can be specifically and efficiently reacted with a probe molecule, such as a fluorophore or a biotin (B1667282) tag, that carries a complementary reactive group, most commonly an alkyne. This reaction, known as "click chemistry," is highly specific and can be performed under physiological conditions without disrupting cellular processes. oup.com This enables researchers to fluorescently label, isolate, and identify glycoproteins that have incorporated the azido sugar. Studies have shown that N-azidoacetylgalactosamine (GalNAz), a derivative, demonstrates high labeling efficiency in cancer cells, outperforming other azido sugars in certain contexts. rsc.orgresearchgate.net

Beyond its role in metabolic labeling, this compound is a valuable precursor for the chemical and chemoenzymatic synthesis of complex glycoconjugates. The azido group serves as a masked amine, which can be readily converted to an N-acetyl group found in natural glycans at a later stage of the synthesis. This strategy is particularly useful for constructing specific glycan structures with high precision.

The non-participating nature of the azido group at the C-2 position influences the stereochemical outcome of glycosylation reactions, making it a useful tool for synthesizing specific glycosidic linkages that can be challenging to create with other methods. This has enabled the synthesis of various biologically important oligosaccharides and glycopeptides.

Elucidating Glycan Functions in Biological Processes

The ability to tag and visualize glycans using this compound has opened new avenues for understanding their roles in complex biological phenomena.

Glycans on the cell surface are key mediators of cell-cell and cell-matrix interactions, playing crucial roles in cell signaling and adhesion. Metabolic labeling with azido sugars allows for the identification and characterization of glycoproteins involved in these processes. By tagging and subsequently identifying these glycoproteins, researchers can gain insights into the specific glycan structures that mediate these interactions. While direct studies specifically using this compound to investigate cell signaling and adhesion are still emerging, the general approach of metabolic glycoengineering with azido sugars has proven invaluable in this area.

The immune system relies heavily on glycan recognition for distinguishing between self and non-self. mdpi.com Pathogens often display unique glycan signatures that are recognized by immune cells, triggering an immune response. Conversely, cancer cells can exhibit altered glycosylation patterns that help them evade immune surveillance.

Metabolic labeling with azido sugars, including derivatives of this compound, provides a means to study these glycan-mediated immunological recognition events. nih.gov By incorporating azido tags into the glycans of immune cells or pathogens, researchers can probe the interactions between specific glycans and their corresponding lectin receptors on immune cells. nih.govnih.govresearchgate.net This approach can help to identify novel glycan-based targets for immunotherapies and vaccines.

Advanced Glycoengineering Strategies Utilizing Azido-Galactose

The versatility of this compound and its derivatives extends to advanced glycoengineering strategies aimed at creating novel biomolecules with enhanced therapeutic properties.

One of the most significant applications is in the chemoenzymatic synthesis of glycoproteins. nih.govnih.govresearchgate.netresearchgate.net This approach combines the precision of chemical synthesis with the efficiency of enzymatic reactions. This compound can be incorporated into chemically synthesized oligosaccharides, which are then enzymatically transferred to a protein backbone to create a homogeneous glycoprotein (B1211001) with a defined glycan structure.

A particularly exciting application is the site-specific modification of antibodies to create antibody-drug conjugates (ADCs). thermofisher.comthermofisher.cnnih.gov Kits such as the SiteClick™ Antibody Azido Modification Kit utilize a chemoenzymatic approach where the antibody's native glycans are first trimmed by an enzyme (β-galactosidase) to expose terminal N-acetylglucosamine (GlcNAc) residues. thermofisher.comthermofisher.cn Then, a modified azido-sugar, UDP-GalNAz, is attached to these GlcNAc residues using β-1,4-galactosyltransferase. thermofisher.comthermofisher.cn The incorporated azide then serves as a handle for the site-specific attachment of a therapeutic payload via click chemistry. thermofisher.comthermofisher.cnnih.gov This method ensures a uniform drug-to-antibody ratio and preserves the antigen-binding site of the antibody, leading to more effective and safer targeted therapies.

Selective Glyco-epitope Editing of Glycoproteins and Cell Surfaces

The introduction of this compound into cellular glycans is the foundational step for selective glyco-epitope editing. A glyco-epitope is a specific carbohydrate structure on a glycoprotein or glycolipid that can be recognized by other molecules, such as antibodies or lectins. By metabolically incorporating an azide group, researchers create a unique chemical handle on these glycans that is not naturally present. mdpi.com This allows for the targeted modification of these specific glycan sites, effectively "editing" the cell's surface presentation.

This editing process is achieved by reacting the azide-functionalized glycans with molecules carrying a complementary bioorthogonal group. researchgate.net For instance, a synthetic oligosaccharide, a peptide, or other small molecules can be conjugated to a strained alkyne. When introduced to cells displaying the azide-modified glycans, a covalent bond is formed exclusively at the site of the azido sugar. This enables the precise alteration of glycan structures, potentially blocking or creating new recognition sites, thereby editing the cell's interactive profile. While the initial step is the addition of a chemical reporter, this addition is what facilitates the subsequent, highly selective editing of the glycan's functionality and structure through bioorthogonal ligation. mdpi.comresearchgate.net

StrategyDescriptionOutcome
Metabolic Labeling Cells are incubated with Ac4GalNAz, which is metabolized and incorporates this compound into cell surface glycoconjugates.Cell surfaces become decorated with bioorthogonal azide (-N3) groups.
Bioorthogonal Ligation Azide-labeled cells are treated with a molecule of interest (e.g., another glycan, a peptide) that has been tagged with a complementary reactive group (e.g., a strained alkyne like DBCO).Covalent attachment of the molecule of interest specifically to the azide-modified glycans, resulting in an "edited" glyco-epitope. researchgate.net

Introduction of Novel Biomolecule Functionalities onto Cells

A significant application of metabolic glycoengineering with this compound is the introduction of entirely new functionalities to cells, thereby programming their behavior or interactions for therapeutic or research purposes. nih.gov By using the azide group as a universal conjugation point, a wide variety of molecules can be attached to the cell surface, bestowing them with novel capabilities. manchester.ac.uk

One prominent example is in the field of cancer immunotherapy. nih.gov Research has shown that T cells, a type of immune cell, can be engineered to better target tumor cells. nih.govfrontiersin.org In one study, T cells were treated with Ac4GalNAz to introduce azide groups onto their surfaces. These azide-modified T cells were then reacted with a molecule containing both a bicyclononyne (BCN)—a type of strained alkyne—and a tumor-targeting ligand. This bioorthogonal click reaction effectively "painted" the T cells with tumor-targeting capabilities, significantly enhancing their recognition of and migration to tumor cells and boosting their cytotoxicity against various cancer cell types by two to four times. nih.govfrontiersin.org

Another application involves enhancing cell-cell adhesion for targeted cancer therapy. manchester.ac.uk In this approach, peripheral blood mononuclear cells (PBMCs) were treated with Ac4GalNAz to display azide groups. These cells were then linked to MUC1 aptamers (short nucleic acid sequences that bind to a specific target) via a click reaction with an alkynyl-PEG-β-cyclodextrin linker. The engineered PBMCs could then effectively target mucin 1 (MUC1) protein, which is overexpressed on MCF-7 breast cancer cells, inducing cell-cell adhesion and increasing the cytotoxic effects of the PBMCs on the cancer cells. manchester.ac.uk

These examples demonstrate the capacity of this compound to serve as a tool for equipping cells with novel functions, such as enhanced targeting and therapeutic potential, by chemically remodeling their surfaces. nih.govmanchester.ac.uk

Application AreaCell TypeModification StrategyDesired FunctionalityResearch Finding
Cancer Immunotherapy T cells1. Metabolic labeling with Ac4GalNAz to introduce azide (-N3) groups. 2. Bioorthogonal click reaction with BCN-conjugated tumor-targeting ligands.Enhanced tumor targeting and cytotoxicity.The artificial targeting strategy markedly promoted T cell recognition and migration to tumor cells, elevating cytotoxicity by 2-4 times. nih.govfrontiersin.org
Targeted Cell Adhesion Peripheral Blood Mononuclear Cells (PBMCs)1. Metabolic labeling with Ac4GalNAz. 2. Click reaction with alkynyl-PEG-β-cyclodextrin and azo-MUC1 aptamers.Controllable targeting of MUC1-expressing cancer cells (MCF-7).Induced cell-cell adhesion and enhanced cytotoxic effects of PBMCs toward the target cancer cells. manchester.ac.uk

Elucidation of Glycosylation Pathways and Enzyme Promiscuity Using 2 Azido 2 Deoxy D Galactose Probes

Tracking Glycosyltransferase Activity and Substrate Specificity

The ability of 2-Azido-2-deoxy-D-galactose, often in its acetylated form as N-azidoacetylgalactosamine (GalNAz), to act as a substrate for various glycosyltransferases allows for the direct monitoring of their activity. Once the azido-sugar is transferred from its nucleotide donor, such as UDP-GalNAz, to an acceptor molecule, the azide (B81097) group serves as a chemical handle for bioorthogonal ligation reactions. This enables the attachment of reporter molecules, such as fluorophores or biotin (B1667282), facilitating the detection and quantification of the glycosyltransferase's catalytic action.

This approach has been particularly valuable in studying the family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), enzymes that initiate mucin-type O-glycosylation. Assays like the "azido-ELISA" have been developed, where the transfer of GalNAz to a peptide substrate is detected in a microtiter plate format, providing a high-throughput method for screening enzyme activity and inhibitor libraries.

The use of this compound and its analogs has also been instrumental in defining the substrate specificity of various glycosyltransferases. By systematically modifying the structure of the sugar and observing the efficiency of its transfer, researchers can map the specific interactions required for enzyme recognition and catalysis. For instance, studies with bovine β-(1→4)-galactosyltransferase (GalT) have shown that it can utilize UDP-2-deoxy-D-galactose as a donor substrate with kinetic parameters nearly identical to its natural substrate, UDP-galactose. This indicates a degree of flexibility in the enzyme's active site, particularly regarding the C2 position of the galactose moiety.

Table 1: Kinetic Parameters of Glycosyltransferases with Galactose Analogs

EnzymeSubstrateKₘ (µM)Relative Vₘₐₓ (%)
Bovine β-(1→4)-galactosyltransferaseUDP-galactose~50100
Bovine β-(1→4)-galactosyltransferaseUDP-2-deoxy-D-galactose51~100

Note: Data is compiled from various studies and serves as a comparative illustration. Actual values may vary depending on experimental conditions.

Insights into Sugar Nucleotide Metabolism

The metabolic fate of this compound provides a window into the intricacies of sugar nucleotide biosynthesis and the tolerance of these pathways to unnatural substrates.

Role of Leloir Pathway Enzymes (GALT, GALE) in Processing Azido-Galactose Analogues

The Leloir pathway is the primary route for galactose metabolism, involving key enzymes such as galactose-1-phosphate uridylyltransferase (GALT) and UDP-galactose 4-epimerase (GALE). The processing of azido-galactose analogues by these enzymes is crucial for their eventual incorporation into glycans.

Research using per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal), a related azido-galactose analogue, has demonstrated that its intracellular labeling of proteins is dependent on both GALT and GALE. This suggests that Ac46AzGal is converted to the corresponding azido-galactose-1-phosphate and subsequently to UDP-6-azido-galactose. Furthermore, the study indicated that UDP-6-azido-galactose can be a substrate for GALE, which epimerizes it to UDP-6-azido-glucose. This metabolic conversion is a critical step, as the resulting azido-glucose nucleotide sugar can then be utilized by other glycosyltransferases. While this research was conducted with a 6-azido derivative, it provides a strong indication that the Leloir pathway enzymes can recognize and process azido-modified galactose sugars, a prerequisite for the metabolic labeling of glycoconjugates with this compound.

Characterization of Unnatural Galactose Tolerance in Biosynthetic Pathways

The successful incorporation of this compound into cellular glycans underscores the tolerance of the glycan biosynthetic machinery for unnatural sugars. This tolerance, however, is not universal and can be cell-type specific. The efficiency of metabolic labeling is dependent on a series of enzymatic steps, including the initial phosphorylation of the azido-sugar and its conversion to a nucleotide sugar donor. The ability of the Leloir pathway enzymes to process azido-galactose analogues is a key determinant of this tolerance.

Studies have shown that while some unnatural galactose analogues can be metabolized and incorporated into intracellular proteins, their incorporation into cell-surface glycans can be limited. This has been attributed to the intolerance of certain enzymes in the biosynthetic pathway for these modified sugars, which can prevent their transport into the Golgi apparatus and subsequent use by Golgi-resident glycosyltransferases. The characterization of which enzymes tolerate or reject these unnatural substrates is an active area of research, providing valuable information about the stringency of these pathways and offering opportunities for the development of more specific metabolic labeling probes.

Probing O-GlcNAc Modifications with Azido-Sugar Reporters

O-GlcNAcylation is a dynamic and abundant form of intracellular glycosylation where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. The promiscuity of the enzyme responsible for this modification, O-GlcNAc Transferase (OGT), has been exploited using azido-sugar reporters to study this critical post-translational modification.

Selectivity and Incorporation into Intracellular O-GlcNAcylated Proteins

While OGT's natural substrate is UDP-GlcNAc, studies with 2-azido-2-deoxy-glucose have shown that this analogue can be metabolically converted to UDP-2-azido-2-deoxy-glucose and subsequently used by OGT to modify intracellular proteins. This demonstrates the potential for azido-sugars lacking the N-acetyl group to serve as reporters for O-GlcNAcylation.

Furthermore, chemoenzymatic methods have been developed to specifically label O-GlcNAcylated proteins. One such method utilizes an engineered mutant of β-1,4-galactosyltransferase (Y289L GalT) that can transfer an azido-galactose analogue from its UDP donor to the C4 hydroxyl of O-GlcNAc residues on proteins. This approach allows for the selective tagging and identification of O-GlcNAcylated proteins. The successful use of an azido-galactose derivative in this context highlights the potential for this compound to be developed into a selective probe for O-GlcNAc modifications, either through metabolic incorporation or chemoenzymatic labeling.

Unraveling the Substrate Promiscuity of O-GlcNAc Transferase

The ability of OGT to utilize unnatural sugar donors is a testament to its remarkable substrate promiscuity. Research has shown that OGT can transfer not only GlcNAc but also glucose from their respective UDP-donors to protein substrates. The finding that 2-azido-2-deoxy-glucose is also a substrate for OGT further expands our understanding of its flexibility.

Studies involving Ac46AzGal have provided indirect evidence for the promiscuity of OGT in the context of azido-galactose derivatives. The intracellular protein labeling observed with Ac46AzGal was found to be mediated by OGT, but likely after the epimerization of UDP-6-azido-galactose to UDP-6-azido-glucose by GALE. This suggests that while OGT may not directly use the azido-galactose nucleotide, the metabolic conversion to an azido-glucose derivative allows it to enter the O-GlcNAcylation pathway. This highlights a fascinating interplay between metabolic pathways and enzyme promiscuity. Further in vitro studies with purified OGT and UDP-2-azido-2-deoxy-D-galactose are needed to directly assess the enzyme's ability to utilize this specific substrate and to fully unravel the extent of its promiscuity.

Table 2: Compound Names

Abbreviation/Trivial NameFull Chemical Name
GalNAzN-azidoacetylgalactosamine
UDP-GalNAzUridine diphosphate (B83284) N-azidoacetylgalactosamine
GalTβ-(1→4)-galactosyltransferase
GALTGalactose-1-phosphate uridylyltransferase
GALEUDP-galactose 4-epimerase
Ac46AzGalper-O-acetylated-6-Azido-6-deoxy-Galactose
OGTO-GlcNAc Transferase
GlcNAcN-acetylglucosamine
UDP-GlcNAcUridine diphosphate N-acetylglucosamine
Y289L GalTTyrosine-289-to-Leucine mutant of β-1,4-galactosyltransferase

Comparative Studies on Azido (B1232118) Sugar Labeling Efficiency and Selectivity

The utility of this compound and its derivatives as metabolic probes is best understood through comparative analysis with other azido sugars. Such studies are critical for determining the optimal probe for a specific biological system or question, as labeling efficiency and selectivity can vary significantly between different unnatural monosaccharides. rsc.orgnih.gov Research in this area has revealed distinct advantages and limitations of using galactose-based probes compared to other commonly employed azido sugars, such as those derived from mannosamine (B8667444) or glucosamine.

Detailed Research Findings

A key area of investigation has been the direct comparison of N-azidoacetylgalactosamine (GalAz), a derivative of this compound, with N-azidoacetylmannosamine (ManAz). nih.gov These studies have uncovered significant differences in their metabolic labeling efficiency and selectivity, particularly in the context of specific cell types like hepatocellular carcinoma (HCC). rsc.orgresearchgate.net

One comparative study focusing on HepG2 liver cancer cells found that GalAz demonstrated a higher labeling efficiency, especially at lower concentrations, compared to ManAz. nih.gov The metabolic labeling of HepG2 cells with either GalAz or ManAz was found to be both time- and concentration-dependent, with azido expression on the cell surface reaching a plateau after 72 hours of incubation. nih.gov However, at a concentration of 50 μM, GalAz exhibited a faster metabolic labeling rate than ManAz. nih.gov This difference in labeling kinetics became less pronounced at higher sugar concentrations (e.g., 1 mM). nih.gov

The data below, derived from studies on HepG2 cells, illustrates the comparative labeling efficiency of GalAz and ManAz.

Table 1: Comparative Labeling Kinetics of GalAz vs. ManAz in HepG2 Cells at 50 μM Data represents the relative fluorescence intensity following metabolic labeling and reaction with a fluorescent probe.

Incubation Time (hours)GalAz Mean Fluorescence Intensity (Arbitrary Units)ManAz Mean Fluorescence Intensity (Arbitrary Units)
1150120
6300250
12550450
24900750
4815001300
7218001700
9618501750
12018501750

Table 2: Concentration-Dependent Labeling of HepG2 Cells with GalAz after 72 hours Data represents the relative fluorescence intensity following metabolic labeling and reaction with a fluorescent probe.

GalAz ConcentrationMean Fluorescence Intensity (Arbitrary Units)
10 μM400
50 μM1800
200 μM2500
1 mM3200
5 mM3300

Bioorthogonal Chemical Methodologies Enabled by 2 Azido 2 Deoxy D Galactose

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. rsc.orgresearchgate.net This reaction proceeds rapidly under mild, aqueous conditions, making it suitable for biological applications. jenabioscience.com In the context of 2-Azido-2-deoxy-D-galactose, this methodology is employed for the bioconjugation of labeled glycans.

Once this compound is metabolically incorporated into glycoproteins, the azide-functionalized glycans can be detected by reacting them with an alkyne-containing probe. This probe can be a fluorophore, a biotin (B1667282) tag for affinity purification, or another molecule of interest. The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, facilitates the formation of a stable triazole linkage between the azido (B1232118) sugar and the alkyne probe. rsc.orgjenabioscience.com

A notable application involves the use of a per-O-acetylated derivative, per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal), for intracellular protein labeling. After cellular uptake and deacetylation, the azido sugar is incorporated into O-linked glycoproteins. nih.gov The labeled proteins are then detected in cell lysates using an alkyne-biotin probe via CuAAC, followed by western blot analysis with streptavidin-HRP. nih.gov This approach allows for the specific detection and identification of O-glycosylated proteins. nih.gov

Table 1: Key Components and Conditions for CuAAC Bioconjugation

ComponentRoleTypical Reagents/Conditions
Azide Source Metabolically incorporated chemical handleThis compound (or its derivatives)
Alkyne Probe Detection or affinity tagAlkyne-fluorophore, Alkyne-biotin
Copper Catalyst Facilitates the cycloaddition reactionCopper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
Reaction Buffer Maintains physiological pHPhosphate-buffered saline (PBS) or similar

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Biological Systems

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern for in vivo studies. mdpi.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for labeling biomolecules in living systems. mdpi.comresearchgate.net SPAAC utilizes cyclooctynes, which possess significant ring strain that enables them to react spontaneously with azides without the need for a catalyst. researchgate.net

In this methodology, cells are first treated with an azido sugar like a derivative of this compound, such as N-azidoacetylgalactosamine (GalAz). rsc.org The metabolically incorporated azido groups on the cell surface or within the cell can then be targeted with a cyclooctyne-bearing probe, for instance, a dibenzocyclooctyne (DBCO) conjugated to a fluorescent dye (e.g., Cy5) or an affinity tag. rsc.org The reaction proceeds readily under physiological conditions, allowing for the labeling and imaging of glycans in living cells and even whole organisms. nih.gov

The kinetics of SPAAC reactions can be influenced by the structure of the cyclooctyne (B158145). researchgate.net Different generations of cyclooctynes have been developed to enhance reaction rates and improve water solubility and stability. researchgate.net

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

CyclooctyneAbbreviationKey Features
DibenzocyclooctyneDBCOCommonly used, good reactivity and stability. researchgate.net
BicyclononyneBCNSmaller and more hydrophilic than DBCO. researchgate.net
DibenzoazacyclooctyneDIBACHigh reactivity. researchgate.net
BiarylazacyclooctynoneBARACVery high reactivity but can be unstable. researchgate.net

A comparative study on metabolic labeling of hepatocellular carcinoma showed that N-azidoacetylgalactosamine (GalAz) exhibited higher labeling efficiency at low concentrations compared to N-azidoacetylmannosamine (ManAz). rsc.org The subsequent in vivo targeting with a DBCO-doxorubicin conjugate via SPAAC demonstrated the therapeutic potential of this approach. rsc.org

Development of Chemical Biology Probes and Reporter Systems

This compound and its derivatives serve as metabolic chemical reporters, enabling the probing of glycosylation events. nih.govnih.gov These azido sugars are incorporated into glycan structures by the cell's own enzymatic machinery, effectively "reporting" on the activity of these pathways. sigmaaldrich.com The azide group then acts as a handle for the attachment of various probes. sigmaaldrich.com

For instance, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose has been utilized as a monosaccharide reporter to visualize the cell wall polysaccharides in seaweed. oup.com After incubation with the seaweed sections, the incorporated azido sugar was detected using a dibenzocyclooctyne-Alexa Fluor 488 (DBCO-AF488) probe via SPAAC. oup.com This allowed for the fluorescent labeling and subsequent imaging of galactose-containing polysaccharides within the seaweed's cell wall. oup.com

The development of such probes is crucial for understanding the roles of specific glycans in biological processes. The modularity of the system, where the alkyne or cyclooctyne probe can be easily varied, allows for a wide range of applications, from fluorescence microscopy to enrichment for proteomic analysis. nih.govsigmaaldrich.com

Applications in Labeling and Detection of Biomolecules in Complex Systems

The ability to metabolically label glycans with this compound derivatives has opened up new avenues for the detection and analysis of glycoproteins in complex biological milieu, such as cell lysates, living cells, and even whole organisms. researchgate.netnih.gov

Metabolic oligosaccharide engineering with azido sugars provides a powerful method for glycoproteomic analysis. nih.gov After metabolic labeling with an azido-galactose analog, the azide-tagged glycoproteins can be selectively reacted with an alkyne- or cyclooctyne-biotin probe. nih.gov These biotinylated glycoproteins can then be enriched from complex mixtures using streptavidin-coated beads. The enriched proteins can subsequently be identified and characterized by mass spectrometry, providing insights into the glycoproteome. nih.gov

This strategy has been employed to visualize cellular glycans and to enrich glycoproteins for proteomic analysis. nih.gov For example, N-azidoacetylgalactosamine (GalNAz) has been used to label O-GlcNAcylated proteins, which can then be detected with high sensitivity using chemoenzymatic methods followed by CuAAC with a variety of probes. nih.gov This approach offers a significant advantage over antibody-based detection methods in terms of specificity and the breadth of proteins that can be identified. nih.gov

Mechanistic Investigations of Glycosidic Bond Formation and Enzymatic Recognition

Stereochemical Control in 2-Azido-2-deoxyglycoside Synthesis

The stereoselective formation of glycosidic bonds is a paramount challenge in carbohydrate chemistry. For 2-azido-2-deoxyglycosides, where the C2-azido group does not participate in the reaction to direct the stereochemical outcome, control of anomeric selectivity is particularly crucial. Research in this area has focused on the strategic use of directing groups, leaving groups, protecting groups, and reaction conditions to favor the formation of either α or β-glycosides.

Recent advancements have demonstrated that the incorporation of a directing group within the leaving group can afford high levels of stereochemical control in the synthesis of 2-azido-2-deoxyglycosides. A notable example is a gold-catalyzed SN2 glycosylation method that employs a 1-naphthoate (B1232437) leaving group featuring an amide directing group. nih.govnih.gov Upon activation of the leaving group by a gold catalyst, the amide group is positioned to direct the incoming nucleophilic attack of the acceptor via a hydrogen-bonding interaction. nih.govnih.gov This strategy has proven effective for the highly stereoselective synthesis of both 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides. nih.gov

The utility of this "directing-group-on-leaving-group" (DGLG) strategy is the high degree of stereoinversion observed, which is characteristic of an SN2 mechanism. nih.gov For instance, a β-configured glycosyl donor will predominantly yield an α-glycoside product, and an α-donor will yield a β-product. nih.govnih.gov This method allows for the stereoselective construction of challenging 1,2-cis-2-azido-2-deoxyglycosidic linkages with excellent stereoselectivity and in high yields. nih.gov The table below summarizes the stereochemical outcomes for the glycosylation of a 2-azido-2-deoxygalactosyl donor using this methodology.

Donor AnomerAcceptorProduct AnomerStereoselectivity (α:β)Yield (%)
βPrimary AlcoholαExclusive α>90%
βSecondary AlcoholαExclusive α71-85%
αPrimary AlcoholβNear inversionHigh

This table is a representation of typical results and may not reflect specific experimental data.

The nature and placement of protecting groups on the glycosyl donor, as well as the reaction conditions, play a significant role in dictating the stereochemical outcome of glycosylation reactions with 2-azido-2-deoxygalactosyl donors. nih.govresearchgate.netfigshare.com A systematic study on the influence of different protecting group combinations on the stereoselectivity of 2-azido-2-deoxygalactosyl donors revealed that acetyl groups at the 3- and 4-positions are particularly important for achieving high α-selectivity. nih.govresearchgate.netfigshare.com

The proposed mechanism for this observation involves remote participation of the acetyl groups, which can stabilize the transition state leading to the α-product. nih.gov Temperature is another critical factor influencing stereoselectivity. nih.govacs.org Lower temperatures tend to favor β-selectivity, likely through an SN2 pathway, while room temperature often leads to higher α-selectivity via an SN1 pathway involving an oxocarbenium ion intermediate. acs.org

The following table illustrates the effect of protecting groups and temperature on the stereoselectivity of a model glycosylation reaction.

3-O-Protecting Group4-O-Protecting GroupTemperature (°C)Anomeric Ratio (α:β)
BenzylBenzyl-78Predominantly β
BenzylBenzylRoom TempMixture
AcetylAcetyl-78Mixture
AcetylAcetylRoom TempPredominantly α

This table is a representation of general trends and may not reflect specific experimental data.

Furthermore, the use of a picoloyl (Pico) group as a remote participating group at various positions on the 2-azido-2-deoxy sugar donor has been shown to influence stereoselectivity, often favoring the formation of β-glycosides. researchgate.net

Enzyme-Substrate Interactions with Azide-Substituted Glycans

The introduction of an azido (B1232118) group in place of a hydroxyl group on a sugar can significantly impact its interaction with carbohydrate-processing enzymes such as glycosidases and glycosyltransferases. nih.govacs.org Understanding these interactions is crucial for the application of azido sugars as metabolic labels and probes in chemical biology.

Glycosidases and glycosyltransferases have evolved to recognize and bind specific carbohydrate structures with high fidelity. The substitution of a hydroxyl group with a larger and structurally different azido group can present a challenge to the enzyme's active site. nih.govacs.org However, studies have shown that many of these enzymes can accommodate azido sugars, albeit with varying degrees of efficiency. nih.govnih.gov

The ability of an enzyme to accommodate an azido sugar depends on the specific enzyme and the position of the azido substitution on the sugar ring. nih.gov In some cases, single mutations at the substrate-binding site of enzymes can be engineered to better facilitate the accommodation of azido-functionalized substrates. nih.gov For example, variants of galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase LgtC have been developed to improve the synthesis of UDP-6-azido-6-deoxy-D-galactose and its subsequent transfer to acceptor molecules. nih.gov These engineered enzymes outperform their wild-type counterparts, demonstrating that the binding pocket can be adapted to the azido-substituted substrate. nih.gov

While accommodation is possible, the presence of an azido group generally has a detrimental effect on the turnover rates and incorporation efficiency of enzymatic reactions. nih.gov Glycosidases and glycosyltransferases often exhibit lower catalytic efficiency (kcat/KM) with azido-substituted substrates compared to their natural counterparts. nih.gov This is attributed to the altered electronic and steric properties of the azido group, which can affect the stability of the transition state during catalysis. nih.gov Both glycosidases and glycosyltransferases proceed through similar oxocarbenium ion-like transition states, suggesting that the impact of azide (B81097) substitution on transition state stability is likely to be similar for both classes of enzymes. nih.gov

The specific impact on turnover rates is position-dependent. For instance, in a study using a library of glycosidases, different azido-substituted N-acetylglucosaminides showed varied relative kcat/KM values. nih.gov This highlights that the location of the azide group is a critical determinant of how well the modified sugar is processed by enzymes. For metabolic labeling experiments, understanding the impact of azide substitution on both incorporation by glycosyltransferases and degradation by glycosidases is essential for accurate interpretation of results. nih.gov

Elucidation of Reaction Mechanisms in Glycosylation (e.g., SN2 pathways)

The stereochemical outcome of glycosylation reactions involving 2-azido-2-deoxygalactosyl donors is a result of the competition between different reaction pathways, primarily the SN1 and SN2 mechanisms. acs.org The non-participating nature of the C2-azido group means that stereocontrol is not achieved through neighboring group participation, making the elucidation of the operative mechanism crucial for predictable synthesis. nih.gov

The SN2 pathway, characterized by an inversion of stereochemistry at the anomeric center, is often favored under conditions that promote a direct backside attack by the nucleophilic acceptor on the activated glycosyl donor. nih.govacs.orgresearchgate.netchinesechemsoc.org The aforementioned gold-catalyzed glycosylation using a directing group on the leaving group is a prime example of a reaction designed to proceed via a highly stereoinvertive SN2 mechanism. nih.govnih.gov The high levels of stereoinversion observed, such as the conversion of a β-donor to an α-glycoside, provide strong evidence for this pathway. nih.gov

Conversely, the SN1 pathway involves the formation of a transient oxocarbenium ion intermediate. acs.org The stereoselectivity in this case is determined by the facial selectivity of the nucleophilic attack on this planar intermediate. acs.org Factors such as the conformation of the oxocarbenium ion and the presence of remote participating protecting groups can influence this selectivity. nih.govacs.org For 2-azido-2-deoxygalactosyl donors, the SN1 pathway, proceeding through a 4H3 half-chair conformation of the oxocarbenium ion, is thought to be responsible for the α-selectivity observed at room temperature, particularly in the presence of acetyl protecting groups at the 3- and 4-positions. acs.org The choice of reaction conditions, including temperature and the nature of the protecting groups, can therefore be used to modulate the balance between the SN1 and SN2 pathways and thus control the stereochemical outcome of the glycosylation. acs.org

Emerging Research Frontiers and Methodological Advancements

Development of Next-Generation 2-Azido-2-deoxy-D-galactose Based Tools

The utility of this compound as a metabolic label stems from its acceptance by cellular enzymatic machinery, which incorporates it into nascent glycan chains. The azide (B81097) group serves as a bioorthogonal handle, allowing for the selective attachment of probes for visualization and analysis through reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloaddition (click chemistry). Building upon this foundation, researchers are actively developing next-generation tools to enhance the precision, efficiency, and scope of glycan analysis.

One area of development focuses on creating more sophisticated probes that can be attached to the azide group. Beyond simple fluorescent tags, these next-generation probes include functionalities for tandem mass spectrometry, enabling more detailed structural elucidation of the labeled glycans. Furthermore, new bioorthogonal reaction partners with improved kinetics and biocompatibility are continuously being explored to allow for more rapid and sensitive detection in living systems.

Another frontier is the synthesis of this compound derivatives with altered metabolic fates. By modifying other positions on the galactose scaffold, researchers aim to direct the sugar to specific glycosylation pathways or cell types, thereby providing a more granular view of glycan dynamics. For instance, the development of per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal) has been explored for its potential in metabolic labeling of intracellular O-glycosylation proteins. These efforts are crucial for dissecting the roles of specific glycan structures in complex biological environments.

Tool/MethodDescriptionKey Advantage(s)Reference(s)
Per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal)A derivative of azido-galactose used for metabolic labeling of intracellular O-glycosylation proteins.Provides insight into the tolerance of biosynthetic enzymes and glycosyltransferases.
Click ChemistryA bioorthogonal reaction used to attach probes to the azide group of metabolically incorporated this compound.High efficiency and versatility for labeling azido-tagged molecules.
Staudinger LigationA bioorthogonal reaction for the specific covalent modification of azide-tagged glycans.Allows for the attachment of probes for imaging or enrichment.

Integration with Advanced Analytical Techniques for Glycan Analysis

The successful metabolic incorporation of this compound provides a powerful handle for the subsequent analysis of glycans using a suite of advanced analytical techniques. The integration of this chemical reporter with cutting-edge instrumentation is pushing the boundaries of glycomics.

Mass spectrometry (MS) stands as a cornerstone of glycan analysis. When coupled with metabolic labeling using this compound, MS-based techniques can provide detailed structural information on the glycans that have incorporated the azide sugar. Techniques such as matrix-assisted laser desorption/ionization (MALDI)-MS and electrospray ionization (ESI)-MS, often coupled with liquid chromatography (LC), allow for the sensitive detection and characterization of labeled glycoconjugates from complex biological samples. The development of rapid N-glycan analytical methods, including two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS), has significantly reduced analysis time and sample requirements.

Fluorescence-based techniques also play a crucial role. Once a fluorescent probe is attached to the azide handle via click chemistry, confocal microscopy and flow cytometry can be used to visualize the localization and dynamics of glycans in living cells and tissues. This provides invaluable spatial and temporal information that complements the structural data obtained from mass spectrometry. Researchers have successfully used this approach to visualize seaweed cell walls by incubating them with azido-activated sugar residues, including a derivative of this compound, followed by visualization with a fluorescent probe.

Analytical TechniqueApplication in Conjunction with this compoundKey Insights GainedReference(s)
Mass Spectrometry (MS)Identification and structural characterization of glycans labeled with the azide sugar.Detailed structural information of glycoconjugates.
2D-Liquid Chromatography-Mass Spectrometry (2D-LC-MS)Rapid and sensitive analysis of N-glycans.Reduced analysis time and sample requirements.
Confocal MicroscopyVisualization of the spatial distribution of labeled glycans within cells and tissues.Localization and dynamics of glycans.
Flow CytometryQuantification of glycan expression on the surface of cells.Cell-surface glycan profiling.

Exploring Novel Biological Applications beyond Current Scope

While the primary application of this compound has been in the fundamental study of glycan biosynthesis and function, its unique properties are paving the way for novel applications in various biological and biomedical contexts.

One exciting area is in the field of cancer research. Aberrant glycosylation is a hallmark of many cancers, and the ability to selectively label and visualize these altered glycan structures offers new avenues for diagnostics and therapeutics. For example, researchers have compared N-azidoacetylgalactosamine (a derivative of this compound) with N-azidoacetylmannosamine for the metabolic labeling of hepatocellular carcinoma, finding that the galactose analog showed higher labeling efficiency at low concentrations. This suggests its potential for targeted cancer imaging and drug delivery.

Another emerging application is in the study of infectious diseases. The cell surface glycans of pathogens play crucial roles in host-pathogen interactions. By using this compound to label the glycans of parasites like Trypanosoma cruzi, researchers have been able to develop triazole-linked oligomers that can inhibit macrophage invasion by the parasite. This highlights the potential of this chemical tool in the development of novel anti-infective strategies.

Furthermore, the principles of metabolic glycoengineering with this compound are being extended to other organisms and biological systems. For instance, its use in labeling the cell walls of seaweed demonstrates the broad applicability of this technique beyond mammalian systems. As our understanding of the diverse roles of glycans in biology continues to grow, so too will the innovative applications of this compound and its derivatives.

Application AreaSpecific Use of this compoundPotential ImpactReference(s)
Cancer ResearchMetabolic labeling of cancer cells to target aberrant glycosylation.Improved cancer diagnostics and targeted therapies.
Infectious DiseaseLabeling pathogen glycans to study host-pathogen interactions and develop inhibitors.Novel anti-infective strategies.
Plant and Algal BiologyVisualizing cell wall polysaccharides in organisms like seaweed.Broader understanding of glycan function across different kingdoms of life.

Q & A

Q. What are the key synthetic routes for 2-Azido-2-deoxy-D-galactose, and how can researchers optimize yield and purity?

this compound is typically synthesized via azide substitution at the C2 position of galactose derivatives. A common method involves:

  • Stepwise protection : Protecting hydroxyl groups with acetyl or benzyl groups (e.g., 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, as noted in and ), followed by azidation using sodium azide or similar reagents.
  • Deprotection : Acidic or basic hydrolysis to remove protecting groups.
    Optimization Tips :
    • Monitor reaction progress with TLC or HPLC to avoid over-azidation.
    • Use anhydrous conditions to prevent side reactions (e.g., hydrolysis of azide groups).
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should this compound be stored to maintain stability, and what degradation products should researchers monitor?

  • Storage : Store in airtight, light-resistant containers at –20°C in a dry environment to prevent hygroscopic degradation ().
  • Degradation Signs :
    • Discoloration (yellowing) indicates decomposition.
    • Formation of aldehydes or amines due to azide reduction or hydrolysis.
  • Analytical Monitoring : Use FT-IR to track the azide peak (~2100 cm⁻¹) and LC-MS to detect low-molecular-weight breakdown products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., absence of C2 hydroxyl proton, azide integration).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]⁺ ~206.16 g/mol) ().
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% as per ).

Advanced Research Questions

Q. How can this compound be used in metabolic labeling studies, and what are the limitations in cellular uptake compared to natural sugars?

  • Applications :
    • Acts as a metabolic probe via click chemistry (e.g., conjugation with alkyne-modified fluorophores for glycan tracking) ().
    • Competes with natural galactose in glycosylation pathways.
  • Limitations :
    • Reduced cellular uptake due to azide steric hindrance; optimize delivery using liposomal carriers or electroporation.
    • Potential cytotoxicity at high concentrations; perform dose-response assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported bioorthogonal reaction efficiencies of this compound?

Discrepancies in click chemistry yields may arise from:

  • Reaction Conditions : Copper(I) catalyst concentration, pH, and temperature (e.g., higher Cu⁺ levels accelerate reactions but increase toxicity).
  • Competing Pathways : Endogenous thiols or reducing agents may quench reactive intermediates.
    Solutions :
    • Use strain-promoted (e.g., DBCO) click chemistry to avoid copper.
    • Pre-treat cells with antioxidants (e.g., ascorbic acid) to stabilize azide groups .

Q. How can researchers address inconsistencies in spectral data when synthesizing this compound derivatives?

  • Common Pitfalls :
    • Anomeric mixture formation (α/β isomers) leading to split NMR peaks.
    • Residual solvents (e.g., DMF) masking key signals.
  • Resolution Methods :
    • Recrystallize products to isolate dominant anomers.
    • Use deuterated solvents (e.g., D₂O, DMSO-d₆) with thorough drying to eliminate solvent interference .

Q. What are the ethical and methodological considerations for using this compound in in vivo studies?

  • Toxicity Screening : Conduct acute/chronic toxicity assays in model organisms (e.g., zebrafish embryos) before mammalian studies.
  • Regulatory Compliance : Ensure protocols align with institutional biosafety committees (IBC) for azide handling ().
  • Data Transparency : Report negative results (e.g., failed conjugations) to avoid publication bias .

Q. How can contradictory findings in the metabolic flux of this compound versus 2-deoxy-D-galactose be reconciled?

  • Hypotheses :
    • Azide groups alter transporter affinity (e.g., GLUT1 vs. SGLT).
    • Differential phosphorylation by galactokinase.
  • Experimental Design :
    • Use isotopically labeled (¹³C) analogs to trace metabolic pathways via GC-MS.
    • Compare uptake kinetics in galactokinase-knockout cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Azido-2-deoxy-D-galactose
Reactant of Route 2
2-Azido-2-deoxy-D-galactose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.